molecular formula C24H21N5O3S B12031065 2-{[4-Ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide CAS No. 577989-05-0

2-{[4-Ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide

Cat. No.: B12031065
CAS No.: 577989-05-0
M. Wt: 459.5 g/mol
InChI Key: ZVGOMQVUPDMROV-UHFFFAOYSA-N
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Description

2-{[4-Ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide is a complex organic compound that features a triazole ring, a pyridine ring, and a dibenzofuran moiety

Preparation Methods

The synthesis of 2-{[4-Ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide typically involves multiple steps. The synthetic route often starts with the preparation of the triazole ring, followed by the introduction of the pyridine and dibenzofuran moieties. The reaction conditions may include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C). Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium methoxide (NaOCH3). The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-{[4-Ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar compounds include other triazole derivatives and dibenzofuran derivatives. For instance:

  • 2-{[4-Ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-isopropylphenyl)acetamide
  • 2-{[4-Ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide These compounds share structural similarities but may differ in their specific chemical properties and biological activities, highlighting the uniqueness of 2-{[4-Ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide.

Properties

CAS No.

577989-05-0

Molecular Formula

C24H21N5O3S

Molecular Weight

459.5 g/mol

IUPAC Name

2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide

InChI

InChI=1S/C24H21N5O3S/c1-3-29-23(17-9-6-7-11-25-17)27-28-24(29)33-14-22(30)26-18-13-20-16(12-21(18)31-2)15-8-4-5-10-19(15)32-20/h4-13H,3,14H2,1-2H3,(H,26,30)

InChI Key

ZVGOMQVUPDMROV-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC)C5=CC=CC=N5

Origin of Product

United States

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